![molecular formula C18H15BrFN3O2 B2757911 N-(3-bromophenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide CAS No. 1209959-25-0](/img/structure/B2757911.png)
N-(3-bromophenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-bromophenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide, also known as BAY 43-9006, is a synthetic small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. The compound was first synthesized in 1999 by scientists at Bayer Pharmaceuticals, and has since been the focus of numerous research studies.
Applications De Recherche Scientifique
Anticancer Activity
This compound has been synthesized and characterized for its potential anticancer activity. Studies have shown that certain analogs exhibit significant activity against cancer cell lines, such as the CNS cancer cell line SNB-75 . The compounds’ growth percent (GP) and percent growth inhibition (PGI) are calculated to assess their effectiveness, with some showing promising results.
Molecular Docking Studies
Molecular docking studies are crucial for understanding the interaction between the compound and target proteins. These studies help in predicting the affinity and activity of the compound against specific cancer targets, aiding in the design of more effective anticancer agents .
ADME and Toxicity Prediction
The pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), are essential for determining the compound’s safety profile. Toxicity prediction is also conducted to ensure that the compound does not cause adverse effects when used as a therapeutic agent .
Antimicrobial Activity
Research has been conducted to evaluate the antimicrobial potential of derivatives of this compound. The studies aim to combat drug resistance by pathogens, providing a new avenue for treating microbial infections .
Antiproliferative Agents
Derivatives of the compound have been studied for their antiproliferative properties, particularly against breast cancer cell lines. This research is vital for developing new treatments for cancers that are resistant to current therapies .
Neurotoxic Potential Assessment
The neurotoxic potentials of newly synthesized derivatives have been investigated. This includes studying the effects on acetylcholinesterase (AChE) activity and malondialdehyde (MDA) levels in the brain, which are indicative of oxidative stress and neuronal damage .
Behavioral Parameter Studies
The impact of the compound on behavioral parameters, such as swimming potential, is studied to understand its effects on the central nervous system. This research can lead to the development of drugs with fewer side effects on cognitive functions .
Synthesis and Characterization
The compound and its derivatives are synthesized and characterized using various spectroscopic techniques. This foundational work is necessary for confirming the structure of the compound and for further application in medicinal chemistry .
Propriétés
IUPAC Name |
N-(3-bromophenyl)-4-ethoxy-1-(4-fluorophenyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrFN3O2/c1-2-25-16-11-23(15-8-6-13(20)7-9-15)22-17(16)18(24)21-14-5-3-4-12(19)10-14/h3-11H,2H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTAMBHFCGOLFPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN(N=C1C(=O)NC2=CC(=CC=C2)Br)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromophenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.